REACTION_CXSMILES
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[CH:1]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1.[CH2:11]([O:13][C:14](=[O:29])[CH:15](Br)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH3:12]>CC(C)=O>[CH2:11]([O:13][C:14](=[O:29])[CH:15]([O:10][C:3]1[CH:4]=[CH:5][C:6]([N+:7]([O-:9])=[O:8])=[CH:1][CH:2]=1)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH3:12]
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Name
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|
Quantity
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153 g
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Type
|
reactant
|
Smiles
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C1=CC(=CC=C1[N+](=O)[O-])O
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Name
|
|
Quantity
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336 g
|
Type
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reactant
|
Smiles
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C(C)OC(C(CCCCCCCCCCCC)Br)=O
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Name
|
|
Quantity
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1.3 L
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Type
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solvent
|
Smiles
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CC(=O)C
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Type
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CUSTOM
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Details
|
with stirring, for 60 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated on a steam bath
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Type
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FILTRATION
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Details
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The product was filtered
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Type
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CUSTOM
|
Details
|
to remove inorganic salt
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Type
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DISTILLATION
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Details
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the acetone was distilled off under vacuo
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuo
|
Reaction Time |
60 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(CCCCCCCCCCCC)OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |